![molecular formula C23H16ClN3O4S B2439018 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide CAS No. 451466-92-5](/img/structure/B2439018.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a useful research compound. Its molecular formula is C23H16ClN3O4S and its molecular weight is 465.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is a compound with significant biological potential, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H12ClN3O2
- Molecular Weight : 313.74 g/mol
- CAS Number : 150450-73-0
- Boiling Point : 500.8 ± 45.0 °C (predicted)
- Density : 1.471 ± 0.06 g/cm³ (predicted)
Property | Value |
---|---|
Molecular Formula | C16H12ClN3O2 |
Molecular Weight | 313.74 g/mol |
Boiling Point | 500.8 ± 45.0 °C |
Density | 1.471 ± 0.06 g/cm³ |
Research indicates that this compound exhibits selective inhibition of Src family kinases (SFKs), which are critical in various signaling pathways associated with cancer progression. The compound's structure allows it to bind effectively to the tyrosine kinase domain of c-Src and Abl enzymes, demonstrating high affinity and specificity at low nanomolar concentrations .
Anticancer Properties
- Inhibition of Tumor Growth : In vivo studies have shown that N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]quinazolin-4-amines significantly inhibit tumor growth in xenograft models of human pancreatic cancer . The oral administration of this compound resulted in a notable increase in survival rates among treated subjects.
- Selectivity for SFKs : The compound's selectivity for SFKs over other kinases suggests a reduced risk of off-target effects, making it a promising candidate for targeted cancer therapies .
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics, with a half-life of approximately 40 hours in preclinical models . This prolonged half-life supports its potential for once-daily dosing regimens, enhancing patient compliance.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Pancreatic Cancer : In a study involving c-Src-transfected fibroblast xenografts, treatment with the compound led to significant tumor regression compared to control groups .
- Selectivity Testing : A comprehensive panel of recombinant protein kinases was used to assess selectivity; results confirmed that the compound preferentially inhibited SFKs without significantly affecting other kinases involved in cellular signaling pathways .
科学研究应用
Chemical Properties and Structure
The molecular formula of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide is C23H22ClN3O4S with a molecular weight of 472.0 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a tetrahydroquinazoline framework, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, related benzodioxole derivatives have been evaluated against various bacterial and fungal strains. These studies suggest that the presence of chloro and sulfonyl groups enhances the antimicrobial efficacy of the compounds .
Anticancer Potential
The tetrahydroquinazoline derivatives have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
Compounds similar to this compound have shown promise as inhibitors of enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are critical in the management of diseases like Alzheimer’s and Type 2 Diabetes Mellitus (T2DM). The structure–activity relationship (SAR) studies indicate that modifications to the benzamide moiety can significantly influence enzyme inhibition potency .
Case Study 1: Antimicrobial Screening
In a study assessing the antimicrobial activity of benzodioxole derivatives, compounds were screened against Mycobacterium tuberculosis and various fungal strains. The results demonstrated that certain derivatives exhibited activity comparable to established antibiotics such as isoniazid and fluconazole .
Case Study 2: Anticancer Research
A series of tetrahydroquinazoline derivatives were synthesized and tested for their anticancer activity against different cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with condensation of substituted benzodioxole and tetrahydroquinazolinone precursors. Key steps include:
- Acylation : Reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane/triethylamine at 20–25°C .
- Cyclization : Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates to form the tetrahydroquinazolinone core .
- Purification : Recrystallization from ethanol-DMF mixtures improves purity (>95%) .
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, acetonitrile/water gradient).
Q. What spectroscopic and analytical methods are recommended for structural characterization?
A combination of techniques is critical:
- NMR : Use 1H- and 13C-NMR to confirm substituent positions (e.g., benzodioxole methylene at δ 4.8–5.2 ppm, sulfanylidene at δ 2.1–2.5 ppm) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm−1, S-H stretch at 2550–2600 cm−1) .
- X-ray Crystallography : Resolve stereochemistry and confirm bond angles (e.g., C–S bond length ~1.68 Å in sulfanylidene groups) .
- Mass Spectrometry : ESI-HRMS provides exact mass confirmation (e.g., [M+H]+ calculated within 2 ppm error) .
Q. How can solubility and stability be assessed for in vitro studies?
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax = 270–320 nm) .
- Stability Profiling : Incubate at 37°C in PBS and human liver microsomes; monitor degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can catalytic reaction conditions be optimized for large-scale synthesis?
- Catalyst Screening : Compare Pd(PPh3)4, Pd(OAc)2, and ligands (e.g., Xantphos) for cyclization efficiency .
- CO Surrogates : Test formic acid derivatives (e.g., ammonium formate) at 80–120°C to maximize yield (target >75%) .
- Kinetic Analysis : Use in situ FT-IR to track intermediate formation and adjust reaction time (typically 6–12 hours) .
Q. What strategies resolve contradictions in reported biochemical target specificity?
- Enzyme Assays : Test against PPTase enzymes (e.g., AcpS and PptT) using 32P-radiolabeled substrates to quantify inhibition (IC50) .
- SAR Studies : Synthesize analogues with modified sulfanylidene or benzodioxole groups to isolate pharmacophore contributions .
- Computational Docking : Use AutoDock Vina to model interactions with bacterial PPTase active sites (e.g., ΔG ≤ -8 kcal/mol suggests high affinity) .
Q. How can structural discrepancies between computational and crystallographic data be addressed?
- DFT Optimization : Compare B3LYP/6-31G(d)-predicted geometries with experimental X-ray data (RMSD ≤ 0.2 Å acceptable) .
- Torsional Analysis : Validate dihedral angles (e.g., benzamide C–N–C–O) using Mercury software .
- Hirshfeld Surface Analysis : Identify weak interactions (e.g., C–H···O) contributing to crystal packing .
Q. What methodologies enable the design of analogues with improved pharmacological activity?
- Bioisosteric Replacement : Substitute the sulfanylidene group with carbonyl or imino groups to enhance metabolic stability .
- Fragment-Based Design : Screen 50–100 fragment libraries (MW < 300 Da) for binding to PPTase using SPR .
- ADMET Prediction : Use SwissADME to optimize logP (target 2–4) and reduce CYP3A4 inhibition risk .
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(7-chloro-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S/c24-15-5-6-17-18(10-15)26-23(32)27(22(17)29)16-3-1-2-14(9-16)21(28)25-11-13-4-7-19-20(8-13)31-12-30-19/h1-4,7-9,15,17-18H,5-6,10-12H2,(H,25,28)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBHVGKQTZHTQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Cl)NC(=S)N(C2=O)C3=CC=CC(=C3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。